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Compound of Interest

Compound Name: Nicotinoyl azide

Cat. No.: B1678762

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthesis of nicotinoyl azide. Due to the limited availability of experimental spectroscopic data
in publicly accessible literature, this document presents a combination of known infrared (IR)
absorption characteristics and predicted Nuclear Magnetic Resonance (NMR) data.
Experimental data for the closely related precursor, nicotinic acid, is also provided for
comparative analysis. This guide is intended to serve as a valuable resource for researchers
utilizing nicotinoyl azide in synthetic chemistry and as a photo-activated probe in biological
systems.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for nicotinoyl
azide.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an acyl azide is the strong absorption
band corresponding to the asymmetric stretching vibration of the azide (-Ns) group.
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Functional Group Wavenumber (cm~—?) Intensity

Azide (N=N=N), asymmetric

stretch ~2100 - 2160 Strong
Carbonyl (C=0), stretch ~1680 - 1720 Strong

C-N, stretch ~1200 - 1350 Medium
Aromatic C=C, stretch ~1400 - 1600 Medium-Weak
Aromatic C-H, stretch ~3000 - 3100 Medium-Weak

Note: The exact peak positions can vary based on the solvent and the physical state of the
sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental *H and *3C NMR data for nicotinoyl azide are not readily available in
the reviewed literature. The following data is predicted based on computational models and
should be used as an estimation.

1.2.1. Predicted 'H NMR Spectrum

Solvent: CDCls, Reference: TMS (0 ppm)

Chemical Shift L. . .
Multiplicity Integration Assignment

(ppm)

~9.2 S 1H H-2

~8.8 d 1H H-6

~8.2 d 1H H-4

~7.5 dd 1H H-5

1.2.2. Predicted 3C NMR Spectrum

Solvent: CDCls, Reference: TMS (0 ppm)
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Chemical Shift (ppm) Assignment
~170 C=0

~154 C-6

~151 C-2

~136 C-14

~130 C-3

~124 C-5

Comparative Experimental NMR Data of Nicotinic Acid

For reference, the experimental NMR data for the precursor, nicotinic acid, is provided below.
13C NMR Spectrum of Nicotinic Acid

Solvent: DMSO-ds

Chemical Shift (ppm)

167.3

153.2

150.9

137.2

127.8

123.9

Experimental Protocols
Synthesis of Nicotinoyl Azide

Nicotinoyl azide is typically synthesized from nicotinoyl chloride, which can be prepared from
nicotinic acid.
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Synthesis Workflow of Nicotinoyl Azide

Step 1: Formation of Nicotinoyl Chloride

Nicotinic Acid

Thionyl Chloride (SOCI2)

Reflux

Nicotinoyl Chloride

Step 2: Azide Formation

Sodium Azide (NaNs)

btone/Water

Nicotinoyl Azide

Purification

Extraction with Dichloromethane
and Evaporation

Click to download full resolution via product page

Caption: General workflow for the synthesis of nicotinoyl azide.

Materials:

¢ Nicotinic acid

e Thionyl chloride (SOCI2)

e Sodium azide (NaNs)
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Acetone

Dichloromethane (CH2Cl2)

Anhydrous sodium sulfate (Na2S0a)

Deionized water

Procedure:

Synthesis of Nicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser
and a magnetic stirrer, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g.,
5-10 eq). The reaction mixture is heated to reflux for 2-4 hours. After the reaction is
complete, the excess thionyl chloride is removed under reduced pressure to yield crude
nicotinoyl chloride, which can be used in the next step without further purification.

Synthesis of Nicotinoyl Azide: The crude nicotinoyl chloride is dissolved in a suitable
solvent such as acetone. In a separate flask, sodium azide (1.1-1.5 eq) is dissolved in a
minimal amount of water. The sodium azide solution is then added dropwise to the nicotinoyl
chloride solution at 0°C with vigorous stirring. The reaction is allowed to proceed at room
temperature for 1-2 hours.

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to
remove the acetone. The aqueous residue is then extracted with dichloromethane. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
the solvent is removed by rotary evaporation to yield nicotinoyl azide as a solid.

Safety Precaution: Organic azides are potentially explosive and should be handled with care.

Avoid heating the solid material and use appropriate personal protective equipment.

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid nicotinoyl azide is mixed with potassium
bromide (KBr) and pressed into a pellet. Alternatively, a spectrum can be obtained by
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dissolving the sample in a suitable solvent (e.g., chloroform) and using a liquid cell, or by
using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: The spectrum is recorded over the range of 4000-400 cm~1. The
characteristic azide peak is expected between 2100 and 2160 cm~1.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of nicotinoyl azide is dissolved in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in an NMR tube.

o Data Acquisition: *H and 3C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
Tetramethylsilane (TMS) is typically used as an internal standard (O ppm).

Application as a Photo-activated Probe

Nicotinoyl azide is used as a photo-activatable chemical probe to study the structure of RNA.
Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can react with
solvent-accessible purine nucleobases.
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Application of Nicotinoyl Azide as an RNA Probe

Activation Reaction with RNA
Nicotinoyl Azide RNA Molecule
Photolysis
A4
Nicotinoyl Nitrene Solvent-Accessible Purine
(Reactive Intermediate) (Adenosine or Guanosine)

Covalent Adduct

Anae/sis

Analysis of Adducts
(e.g., by Mass Spectrometry or
Reverse Transcription)

Click to download full resolution via product page
Caption: Workflow for using nicotinoyl azide as a photo-activated probe for RNA structure.

This process allows for the mapping of solvent-accessible regions of RNA, providing valuable
insights into its three-dimensional structure and interactions with other molecules.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Nicotinoyl Azide:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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